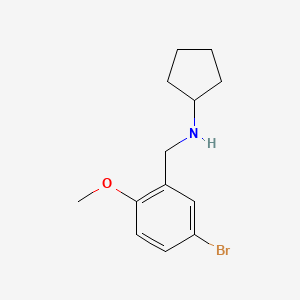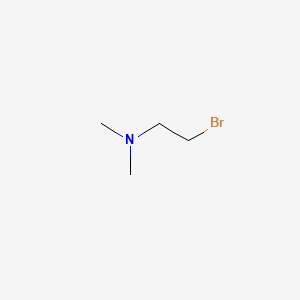
7-Etil-1-tetralona
Descripción general
Descripción
7-Ethyl-1-tetralone, also known as 7-ethyl-3,4-dihydronaphthalen-1(2H)-one, is an organic compound with the molecular formula C12H14O. It belongs to the class of tetralones, which are bicyclic compounds featuring a cyclohexanone ring fused with a benzene ring.
Aplicaciones Científicas De Investigación
7-Ethyl-1-tetralone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Medicine: Derivatives of 7-ethyl-1-tetralone have shown potential as therapeutic agents for treating conditions such as depression and neurodegenerative diseases.
Industry: It is utilized in the production of materials with specific properties, such as polymers and dyes
Mecanismo De Acción
Target of Action
Tetralone structures, which 7-ethyl-1-tetralone belongs to, are encountered in diverse bioactive natural products and represent a valuable target in synthetic organic and medicinal chemistry .
Mode of Action
For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The tetralone structure is a key intermediate in the synthesis of various bioactive compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethyl-1-tetralone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with succinic anhydride in the presence of aluminum chloride (AlCl3) as a catalyst. The resulting product is then subjected to cyclization and reduction to yield 7-ethyl-1-tetralone .
Industrial Production Methods: In industrial settings, continuous-flow synthesis is often employed to enhance reaction efficiency and yield. This method involves the use of a continuous-flow reactor where reactants are continuously fed into the system, and products are continuously removed. This approach offers advantages such as reduced reaction time, improved control over reaction conditions, and higher purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Ethyl-1-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Friedel-Crafts acylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted tetralone derivatives.
Comparación Con Compuestos Similares
1-Tetralone: Similar in structure but lacks the ethyl group at the 7-position.
7-Methoxy-1-tetralone: Contains a methoxy group instead of an ethyl group.
4-Chromanone: A structurally related compound with a different ring system.
Uniqueness: 7-Ethyl-1-tetralone is unique due to the presence of the ethyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different pharmacological properties compared to other tetralone derivatives .
Propiedades
IUPAC Name |
7-ethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-9-6-7-10-4-3-5-12(13)11(10)8-9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHUHOFPKFAGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(CCCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282756 | |
| Record name | 7-ethyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22531-06-2 | |
| Record name | MLS002639183 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-ethyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















